molecular formula C26H23N3O4 B2989729 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide CAS No. 900012-21-7

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide

Cat. No. B2989729
CAS RN: 900012-21-7
M. Wt: 441.487
InChI Key: FHUVSJNUHHJOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C26H23N3O4 and its molecular weight is 441.487. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Neuroprotective Effects

A novel anilidoquinoline derivative, closely related to the specified compound, has shown significant antiviral and antiapoptotic effects in vitro. This compound exhibited a notable decrease in viral load and an increase in survival rates in Japanese encephalitis virus-infected mice, highlighting its therapeutic efficacy against viral encephalitis (Ghosh et al., 2008).

Structural Studies and Material Science

Research into the structural orientations of amide derivatives related to the specified compound has provided insights into anion coordination, revealing unique geometric properties such as tweezer-like structures and channel-like formations through weak interactions. This work contributes to the understanding of molecular self-assembly and potential applications in material science (Kalita & Baruah, 2010).

Antileishmanial Activity

Some quinoline derivatives have been identified as having significant antileishmanial activity, surpassing the standard drug sodium antimony gluconate (SAG) in efficacy at lower concentrations in animal models. This suggests the potential of such compounds in developing new antileishmanial drugs (Sahu et al., 2002).

Antimicrobial and Antiprotozoal Agents

Newer quinoxaline-oxadiazole hybrids, which share structural similarities with the specified compound, have shown promising antibacterial, antifungal, and antiprotozoal activities. One study highlighted the compound's effectiveness against Trypanosoma cruzi in both in vitro and short-term in vivo models, indicating its potential as an antimicrobial and antiprotozoal agent (Patel et al., 2017).

properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c30-25(28-21-9-5-2-6-10-21)17-29-22-15-24-23(32-11-12-33-24)14-18(22)13-19(26(29)31)16-27-20-7-3-1-4-8-20/h1-10,13-15,27H,11-12,16-17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUVSJNUHHJOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC=CC=C4)CNC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.